1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione typically involves the use of direct (hetero)arylation polymerization. This method employs catalysts such as Pd(OAc)2 and PCy3·HBF4 to facilitate the reaction . The process involves the coupling of 5-bromothiophene derivatives with thieno3,4-fbenzothiole under controlled conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moieties to thiophenes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the fabrication of organic solar cells and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione involves its interaction with molecular targets through π-π interactions and electron transfer processes. The compound’s planar conjugated structure facilitates strong interactions with other molecules, influencing their electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione stands out due to its unique combination of bromothiophene and thieno3,4-fbenzothiole moieties, which provide distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
IUPAC Name |
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38Br2O2S4/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETICFAGRUKZDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Br2O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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